molecular formula C10H4Cl2N2O B13290385 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B13290385
M. Wt: 239.05 g/mol
InChI Key: MVNPQVSVLLECTO-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2O It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 6,8-dichloroquinoline-2,4-dione with a suitable nitrile source. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Reduction Reactions: The major product is 6,8-dichloro-2-hydroxy-1,2-dihydroquinoline-3-carbonitrile.

    Oxidation Reactions: The major product is 6,8-dichloroquinoline-2,4-dione.

Scientific Research Applications

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

6,8-dichloro-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)

InChI Key

MVNPQVSVLLECTO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)C#N

Origin of Product

United States

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